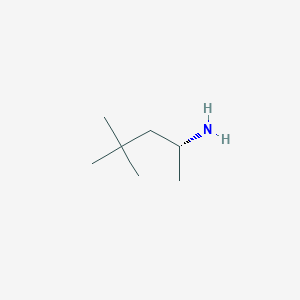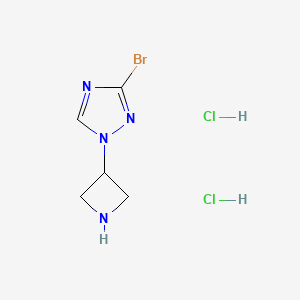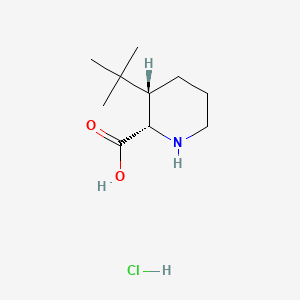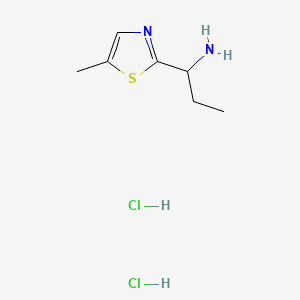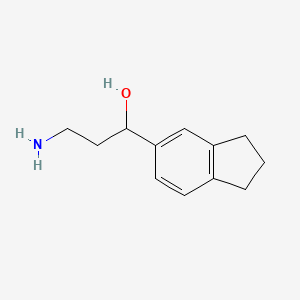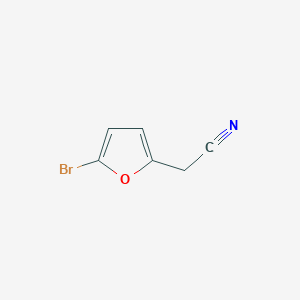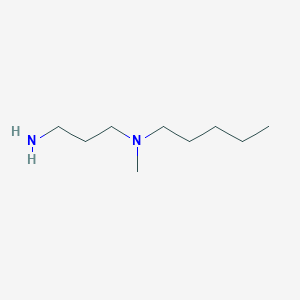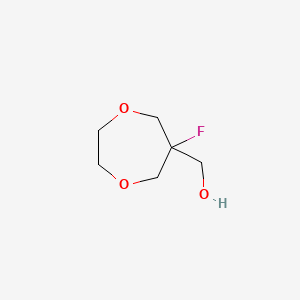![molecular formula C12H14O4 B13591485 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid is an organic compound belonging to the benzodioxin family It is characterized by a benzodioxin ring fused to a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid typically involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification. The overall yield of this process is approximately 35% . The reaction conditions are optimized to minimize side reactions and simplify the synthetic and isolation processes, making it suitable for large-scale preparation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent choices, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzodioxin ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Potential therapeutic applications are being explored, particularly in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 4-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
- TRANS-2-(3,4-ethylenedioxybenzoyl)cyclohexane-1-carboxylic acid
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutanoic acid
- Ethyl 4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyrate
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in research and development.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid |
InChI |
InChI=1S/C12H14O4/c1-8(6-12(13)14)9-2-3-10-11(7-9)16-5-4-15-10/h2-3,7-8H,4-6H2,1H3,(H,13,14) |
InChIキー |
FJWOGARQROIFRC-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)C1=CC2=C(C=C1)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


